molecular formula C8H9NO3 B6252535 3,6-dimethoxypyridine-2-carbaldehyde CAS No. 905563-78-2

3,6-dimethoxypyridine-2-carbaldehyde

Cat. No.: B6252535
CAS No.: 905563-78-2
M. Wt: 167.2
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Description

3,6-Dimethoxypyridine-2-carbaldehyde is a heteroaromatic aldehyde featuring a pyridine core substituted with methoxy (-OCH₃) groups at positions 3 and 6, and a formyl (-CHO) group at position 2. The carbaldehyde moiety makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks.

Properties

CAS No.

905563-78-2

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethoxypyridine-2-carbaldehyde typically involves the formylation of 3,6-dimethoxypyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3,6-dimethoxypyridine-2-carboxylic acid.

    Reduction: 3,6-dimethoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethoxypyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3,6-dimethoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The methoxy groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Pyridine and Benzothiazole Carbaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions/Groups CAS Number Key Features
5,6-Dimethoxypyridine-2-carbaldehyde C₈H₉NO₃ 167.16 Methoxy (5,6), Formyl (2) Not Provided Electron-rich pyridine derivative
4-Chloro-6-methylpyridine-3-carbaldehyde C₇H₈ClNO 155.58 Chloro (4), Methyl (6), Formyl (3) Not Provided Halogenated analog with steric bulk
6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde C₉H₁₁NO₂ 165.17 Methoxy (6), Methyl (3,5), Formyl (2) 123506-71-8 Steric hindrance from methyl groups
1,3-Benzothiazole-5-carbaldehyde C₈H₅NOS 163.20 Benzothiazole core, Formyl (5) 394223-38-2 Sulfur-containing heterocycle

5,6-Dimethoxypyridine-2-carbaldehyde

  • Structural Differences : Unlike this compound, this analog has methoxy groups at positions 5 and 5. The altered substitution pattern modifies electronic properties, as the proximity of the methoxy groups to the formyl moiety (position 2) may enhance conjugation .
  • Applications : Its electron-rich nature favors participation in reactions requiring nucleophilic aldehydes, such as Schiff base formation.

4-Chloro-6-methylpyridine-3-carbaldehyde

  • Key Contrasts: The chloro substituent at position 4 introduces electronegativity, while the methyl group at position 6 adds steric bulk. The formyl group at position 3 (vs.
  • Reactivity : The chloro group may facilitate nucleophilic aromatic substitution, diverging from the methoxy-driven electronic effects.

6-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

  • The methoxy group at position 6 mirrors part of the target compound’s structure but lacks the second methoxy at position 3 .
  • Synthetic Utility : The methyl groups could stabilize intermediates in multicomponent reactions.

1,3-Benzothiazole-5-carbaldehyde

  • Heterocyclic Variation : Replacing the pyridine core with a benzothiazole system introduces sulfur, enhancing π-acidity and enabling coordination chemistry. The formyl group at position 5 is less sterically hindered compared to pyridine analogs .

Research Implications and Limitations

While direct data for this compound is unavailable, comparisons with structurally related compounds highlight the importance of substitution patterns:

  • Electronic Effects : Methoxy groups increase electron density, but their positions dictate conjugation efficiency with the formyl group.
  • Steric Factors : Bulky substituents (e.g., methyl or chloro) can hinder reaction kinetics.
  • Heterocyclic Diversity : Benzothiazole-based analogs offer unique electronic properties due to sulfur’s electronegativity.

Limitations : The evidence derives from commercial catalogs (Enamine Ltd, ePharmaLeads, Chemlyte Solutions) , lacking experimental data on reactivity or spectroscopic properties. Further studies are needed to validate these comparisons empirically.

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